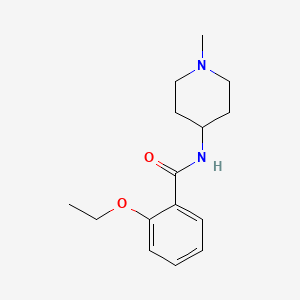![molecular formula C22H28N6O2S B4894858 2-[4-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B4894858.png)
2-[4-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]piperazin-1-yl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]piperazin-1-yl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperazine moiety, which is further functionalized with an ethylsulfonyl and phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]piperazin-1-yl]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.
Introduction of the ethylsulfonyl group: This step involves sulfonation reactions using reagents like ethylsulfonyl chloride.
Attachment of the phenylethyl group: This can be achieved through alkylation reactions.
Formation of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Final coupling with pyrazine: The final step involves coupling the functionalized piperazine with a pyrazine derivative under suitable conditions, such as using a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification techniques: Including crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halides, acids, and bases.
Major Products
Oxidation products: Sulfone derivatives.
Reduction products: Reduced imidazole derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[4-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]piperazin-1-yl]pyrazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and functional groups.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Pharmacology: Investigated for its potential effects on various biological pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]piperazin-1-yl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and phenylethyl groups may play a role in binding to these targets, while the imidazole and pyrazine rings contribute to the overall stability and activity of the compound. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-[[2-methylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]piperazin-1-yl]pyrazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-[4-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]piperazin-1-yl]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 2-[4-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]piperazin-1-yl]pyrazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[[2-ethylsulfonyl-3-(2-phenylethyl)imidazol-4-yl]methyl]piperazin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-2-31(29,30)22-25-16-20(28(22)11-8-19-6-4-3-5-7-19)18-26-12-14-27(15-13-26)21-17-23-9-10-24-21/h3-7,9-10,16-17H,2,8,11-15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHNIPKCEDXCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CCC2=CC=CC=C2)CN3CCN(CC3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
![methyl N-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B4894777.png)

![17-(4-Ethoxyphenyl)-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4894795.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4894802.png)
![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)
![5-Phenyl-3-[(pyridin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B4894811.png)
![2-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-4-nitrobenzamide](/img/structure/B4894819.png)
![1-Methyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B4894822.png)

![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)

![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
